1-Methylhydantoin

Vue d'ensemble

Description

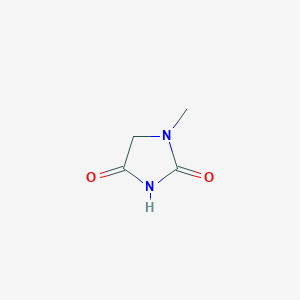

La N-Méthylhydantoïne est une substance polaire de faible poids moléculaire, connue comme un produit de dégradation de la créatinine par les bactéries. Il s'agit d'un dérivé de l'hydantoïne, plus précisément une imidazolidine-2,4-dione avec un groupe méthyle attaché à l'atome d'azote. Ce composé a diverses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-Méthylhydantoïne peut être synthétisée par hydrolyse de la créatinine par l'enzyme créatinine iminohydrolase (EC 3.5.4.21), qui convertit la créatinine en ammoniac et en N-méthylhydantoïne . Une autre méthode implique la réaction de la N-méthylimidazolidine-2,4-dione avec de l'eau en présence d'ATP, catalysée par l'enzyme N-méthylhydantoïnase (EC 3.5.2.14) .

Méthodes de production industrielle

La production industrielle de N-Méthylhydantoïne implique généralement l'hydrolyse enzymatique de la créatinine ou la synthèse chimique à partir de dérivés de l'hydantoïne. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

La N-Méthylhydantoïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent produire différents dérivés de l'hydantoïne.

Substitution : Les réactions de substitution, en particulier l'halogénation, peuvent produire des dérivés N-halogénés tels que la dichlorodiméthylhydantoïne.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des agents halogénants. Les conditions varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des taux de réaction et des rendements optimaux.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés N-halogénés, qui sont utilisés dans les produits désinfectants et biocides .

Applications de la recherche scientifique

La N-Méthylhydantoïne a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudiée pour son rôle de métabolite bactérien et ses effets sur les systèmes biologiques.

Industrie : Utilisée dans la production de désinfectants et de biocides en raison de sa stabilité chimique et de sa réactivité.

Mécanisme d'action

Le mécanisme d'action de la N-Méthylhydantoïne implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans le contexte des lésions pulmonaires induites par l'empoisonnement au paraquat, la N-Méthylhydantoïne présente des effets protecteurs en éliminant les espèces réactives de l'oxygène et en inhibant l'inflammation . Elle affecte l'activité d'enzymes telles que la lactate déshydrogénase et la superoxyde dismutase, ainsi que les niveaux de facteur de nécrose tumorale-α et de malondialdehyde .

Applications De Recherche Scientifique

Toxicological Studies

1-Methylhydantoin has been studied for its cytotoxic effects, particularly on renal proximal tubular cells. Research indicates that MH exhibits dose-dependent cytotoxicity, leading to cell apoptosis and necrosis. In vitro studies using human renal proximal tubular cells (HK-2) demonstrated that exposure to this compound resulted in significant cell viability loss and characteristic apoptotic features such as nuclear disintegration and membrane blebbing. The study concluded that this compound is more toxic than creatinine, highlighting its potential implications in renal toxicity in uremic patients .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory activity of this compound, particularly its derivatives. For instance, this compound cinnamic imides were shown to alleviate xylene-induced ear edema in mice, demonstrating a dose-dependent anti-inflammatory effect. The compounds significantly inhibited the release of nitric oxide (NO) and reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound derivatives could be potential candidates for developing anti-inflammatory therapies .

Protective Mechanisms Against Lung Injury

Research has also indicated that this compound may protect against lung injury induced by toxic agents such as paraquat (PQ). In animal models, MH demonstrated protective effects by reducing oxidative stress markers and inflammatory responses in lung tissues following PQ exposure. This protective mechanism was linked to its ability to eliminate reactive oxygen species (ROS) and inhibit inflammation, suggesting its potential therapeutic role in treating lung injuries .

Analytical Applications

In analytical chemistry, this compound has been utilized as an intermediate for detecting creatinine levels in biological samples. A novel electrochemical sensor was developed that employs creatinine deiminase to convert creatinine into this compound, which can then be quantified electrochemically. This method provides a rapid and reliable approach for estimating serum creatinine levels without extensive sample preparation .

Table 1: Summary of Toxicological Findings

| Concentration (mMol/L) | Cell Viability (%) | Apoptosis Rate (%) | Necrosis Indicators |

|---|---|---|---|

| 0.25 | 80 | 10 | Mild |

| 0.5 | 60 | 30 | Moderate |

| 1 | 20 | 70 | Severe |

Table 2: Anti-Inflammatory Activity of MH Derivatives

| Compound | Dose (mg/kg) | Ear Swelling Inhibition (%) |

|---|---|---|

| This compound Cinnamic Imide A | 50 | 52.08 |

| This compound Cinnamic Imide B | 100 | 47.15 |

| Control | - | 0 |

Mécanisme D'action

The mechanism of action of N-Methylhydantoin involves its interaction with various molecular targets and pathways. For example, in the context of lung injury induced by paraquat poisoning, N-Methylhydantoin exhibits protective effects by eliminating reactive oxygen species and inhibiting inflammation . It affects the activity of enzymes such as lactate dehydrogenase and superoxide dismutase, as well as the levels of tumor necrosis factor-α and malondialdehyde .

Comparaison Avec Des Composés Similaires

La N-Méthylhydantoïne est comparée à d'autres composés similaires, tels que :

Hydantoïne : Le composé parent, qui ne possède pas le groupe méthyle sur l'atome d'azote.

Dichlorodiméthylhydantoïne (DCDMH) : Un dérivé halogéné utilisé comme désinfectant.

Bromochlorodiméthylhydantoïne (BCDMH) : Un autre dérivé halogéné avec des applications similaires.

Dibromodimethylhydantoin (DBDMH) : Utilisé dans les produits biocides.

La N-Méthylhydantoïne est unique en raison de sa structure spécifique et de la présence du groupe méthyle, qui influence sa réactivité chimique et son activité biologique.

Activité Biologique

1-Methylhydantoin (1-MH) is a compound derived from hydantoin, notable for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of oxidative stress, inflammation, and lung injury. This article explores the biological activity of 1-MH, summarizing key research findings, case studies, and relevant data.

This compound is a derivative of hydantoin with the molecular formula C_4H_6N_2O. It is recognized for its ability to act as an antioxidant and anti-inflammatory agent. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Antioxidant Properties

1-MH has demonstrated significant antioxidant activity. A study highlighted that 1-MH can eliminate reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of paraquat (PQ) poisoning, where oxidative stress plays a critical role in lung injury and other organ damage .

Table 1: Antioxidant Effects of this compound in Lung Injury Models

| Parameter | Control Group | PQ Group | MH Treatment Group |

|---|---|---|---|

| MDA (μmol/mg protein) | 0.13 ± 0.05 | 0.54 ± 0.06 | 0.29 ± 0.10 |

| SOD Activity (U/mg protein) | 272.8 ± 2.54 | 172.2 ± 2.54 | 179.7 ± 8.37 |

| LDH Activity | Baseline | Elevated | Reduced |

Data indicates that treatment with 1-MH significantly reduces malondialdehyde (MDA) levels and increases superoxide dismutase (SOD) activity compared to PQ group .

Anti-inflammatory Effects

Research has shown that 1-MH possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In silico studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: In Vivo Anti-inflammatory Activity

In a model of xylene-induced ear swelling in mice, compounds derived from 1-MH exhibited significant anti-inflammatory effects, with inhibition rates reaching up to 52% at higher doses .

Table 2: Inhibition Rates of Inflammatory Markers by this compound Derivatives

| Compound | TNF-α Secretion Inhibition (%) | IL-1β Secretion Inhibition (%) |

|---|---|---|

| Compound A (80 μM) | Significant | Significant |

| Compound B (20 μM) | No significant difference | No significant difference |

The results indicate that certain derivatives of 1-MH can significantly reduce the secretion of pro-inflammatory cytokines TNF-α and IL-1β .

Protective Effects Against Lung Injury

A pivotal study investigated the protective effects of 1-MH against lung injury induced by PQ poisoning. The results showed that treatment with 1-MH not only reduced markers of lung damage but also improved overall lung function by decreasing inflammatory cytokines and oxidative stress markers .

The biological activities of 1-MH can be attributed to several mechanisms:

- Scavenging Reactive Oxygen Species : By neutralizing ROS, it protects cellular components from oxidative damage.

- Inhibition of Pro-inflammatory Cytokines : It reduces the secretion of TNF-α and IL-1β, which are key players in inflammation.

- Enhancement of Antioxidant Enzyme Activity : It boosts the activity of endogenous antioxidants like SOD.

Propriétés

IUPAC Name |

1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYBFKMFHLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210595 | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

616-04-6 | |

| Record name | 1-Methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.